(2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid, also known as BPAP, is a synthetic compound that has shown potential in various scientific research applications. BPAP is a chiral molecule, meaning it has two mirror-image forms, and the (2S) form is the active enantiomer.
Mechanism of Action
(2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO-A, (2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid increases the levels of these neurotransmitters in the brain, leading to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
(2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid has been shown to increase dopamine and serotonin levels in the brain, which can improve cognitive function, mood, and motivation. It has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage.
Advantages and Limitations for Lab Experiments
(2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid has several advantages for lab experiments, including its high selectivity for MAO-A and its ability to cross the blood-brain barrier. However, (2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid's low solubility and stability can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for (2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid research, including its use in treating Parkinson's disease, depression, and schizophrenia. (2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid may also have potential as a cognitive enhancer and neuroprotective agent for aging populations. Further research is needed to fully understand the potential benefits and limitations of (2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid.
Synthesis Methods
(2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid can be synthesized from 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone and (S)-proline through a multi-step process. The final product is obtained through chromatography and recrystallization, with a yield of approximately 30%.
Scientific Research Applications
(2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid has been studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to have neuroprotective effects, improve cognitive function, and increase dopamine and serotonin levels in the brain. (2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid has also been studied for its potential use in treating Parkinson's disease, depression, and schizophrenia.
properties
IUPAC Name |
(2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-14(16-5-1-2-11(16)15(18)19)9-10-3-4-12-13(8-10)21-7-6-20-12/h3-4,8,11H,1-2,5-7,9H2,(H,18,19)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEVBCKCEIOLLA-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC3=C(C=C2)OCCO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CC2=CC3=C(C=C2)OCCO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid |
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